3-[3-(phenylthio)-1H-indol-2-yl]propanoic acid methyl ester
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Overview
Description
3-[3-(phenylthio)-1H-indol-2-yl]propanoic acid methyl ester is an indolyl carboxylic acid.
Scientific Research Applications
Synthesis and Chemical Properties
Regioselective Synthesis : A study by Kutubi & Kitamura (2011) demonstrated efficient intermolecular hydroarylation of propynoic acid and its esters with indoles, leading to the synthesis of bis(indol-3-yl) compounds. This method shows high regioselectivity and utility in biological and pharmaceutical fields (Kutubi & Kitamura, 2011).
Indole Derivative Synthesis : Research by Suvorov & Buyanov (1970) involved the synthesis of benzylthio(skatyl)malonic ester, a related compound, by condensation of gramine with benzylthiomalonic ester. This process is significant for the synthesis of DL-α-mercapto-β-(indol-3-yl)propionic acid (Suvorov & Buyanov, 1970).
Application in Drug Synthesis and Characterization
Drug Candidate Synthesis : Ekhato & Huang (1997) conducted a study on the synthesis of α-methyltryptophan and its methyl ester derivatives from [2,3-b]indole-1,2,8-tricarboxylic acid esters, leading to the preparation of drug candidates PD 145942 and PD 154075 for anxiety and emesis treatment (Ekhato & Huang, 1997).
Antiproliferative and Antimicrobial Activity : A study by Božić et al. (2017) on a series of propanoic acids and corresponding methyl esters revealed significant antiproliferative effects against various cancer cell lines and antimicrobial activity against a range of microorganisms (Božić et al., 2017).
Advanced Chemical Analyses
- Mass Spectrometry Characterization : Xu et al. (2000) explored the mass spectrometric behavior of isopropylthio/phenylthiosuccinic acid esters, providing insights into the fragmentation and stability of similar compounds (Xu et al., 2000).
properties
Molecular Formula |
C18H17NO2S |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
methyl 3-(3-phenylsulfanyl-1H-indol-2-yl)propanoate |
InChI |
InChI=1S/C18H17NO2S/c1-21-17(20)12-11-16-18(22-13-7-3-2-4-8-13)14-9-5-6-10-15(14)19-16/h2-10,19H,11-12H2,1H3 |
InChI Key |
LZSQQWLNWAMWTO-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC1=C(C2=CC=CC=C2N1)SC3=CC=CC=C3 |
Canonical SMILES |
COC(=O)CCC1=C(C2=CC=CC=C2N1)SC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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